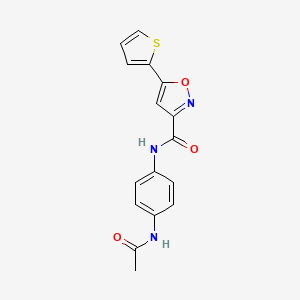

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Description

Properties

Molecular Formula |

C16H13N3O3S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C16H13N3O3S/c1-10(20)17-11-4-6-12(7-5-11)18-16(21)13-9-14(22-19-13)15-3-2-8-23-15/h2-9H,1H3,(H,17,20)(H,18,21) |

InChI Key |

CTCPVDKKQJGXPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2,4-Dioxo-4-(Thiophen-2-yl)Butyric Acid Methyl Ester

-

Starting Material : 2-Acetylthiophene reacts with diethyl oxalate in DMF under basic conditions (NaOMe) to form 2,4-dioxo-4-(thiophen-2-yl)butyric acid methyl ester.

-

Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 5-(thiophen-2-yl)isoxazole-3-carboxylic acid methyl ester.

-

Hydrolysis : The methyl ester is hydrolyzed using LiOH in THF/MeOH/H₂O to yield the free carboxylic acid.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NH₂OH·HCl, EtOH, reflux, 4 h | 85% |

| Hydrolysis | LiOH, THF/MeOH/H₂O, rt, 2 h | 92% |

1,3-Dipolar Cycloaddition Approach

Alternative Method :

Ethyl 2-chloro-2-(hydroxyimino)acetate reacts with 3-butyn-2-one in diethyl ether with triethylamine to form ethyl 5-acetyl-3-isoxazolecarboxylate. Bromination (NBS) followed by reaction with urea under microwave irradiation yields the oxazole core.

Amide Bond Formation with 4-Acetamidoaniline

The carboxylic acid is coupled with 4-acetamidoaniline via acyl chloride intermediate or direct coupling reagents :

Acyl Chloride Method

Procedure :

-

Activation : 5-(Thiophen-2-yl)isoxazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in DCM/DMF to form the acyl chloride.

-

Aminolysis : The acyl chloride reacts with 4-acetamidoaniline in the presence of a base (e.g., Et₃N or pyridine) in anhydrous DCM.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine (2 eq) |

| Temperature | 0°C → rt, 2 h |

| Yield | 78–85% |

Coupling Reagent-Mediated Synthesis

Procedure :

The carboxylic acid is activated using HATU or EDCl/HOBt in DMF, followed by addition of 4-acetamidoaniline.

Comparative Data :

| Reagent System | Solvent | Yield |

|---|---|---|

| EDCl/HOBt | DMF | 72% |

| HATU/DIPEA | DMF | 88% |

One-Pot Synthesis Strategy

A streamlined approach combines cyclization and amidation:

-

In Situ Cyclization : 2-Acetylthiophene, diethyl oxalate, and hydroxylamine hydrochloride react in ethanol.

-

Direct Amidation : The intermediate carboxylic acid is coupled with 4-acetamidoaniline using T3P® (propylphosphonic anhydride) as the coupling agent.

Advantages :

-

Reduced purification steps.

-

Total yield: 68–74%.

Characterization and Analytical Data

Key Spectroscopic Features :

-

¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, CONH), 8.1 (d, 2H, Ar-H), 7.6 (m, 3H, thiophene-H), 2.1 (s, 3H, CH₃CO).

Purity :

-

HPLC: >98% (C18 column, MeOH/H₂O = 70:30).

Challenges and Optimization

-

Stereochemical Integrity : The oxazole ring is prone to decomposition under strong acidic/basic conditions. Microwave-assisted reactions improve regioselectivity.

-

Solvent Choice : Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. ethereal solvents.

Industrial-Scale Considerations

-

Cost-Effective Catalysts : Pd(OAc)₂/2,2'-bipyridine systems reduce metal loading in cyclization steps.

-

Green Chemistry : Use of water/acetone mixtures for amidation minimizes waste.

Summary of Methods

| Method | Key Steps | Yield | Scalability |

|---|---|---|---|

| Acyl Chloride | SOCl₂ activation, Et₃N | 85% | High |

| HATU Coupling | EDCl/HOBt, DMF | 88% | Moderate |

| One-Pot | T3P®, in situ cyclization | 74% | Limited |

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown promising results against breast cancer cell lines (e.g., MCF7) using assays like Sulforhodamine B . Molecular docking studies may further elucidate the binding interactions of this compound with cancer-related targets.

Potential as a Drug Candidate

Given its structural characteristics and preliminary biological data, this compound could serve as a lead for developing new antimicrobial or anticancer drugs. Further research is necessary to fully characterize its pharmacokinetics and pharmacodynamics.

Case Studies and Experimental Findings

| Study Focus | Findings | Methodology |

|---|---|---|

| Antimicrobial Activity | Similar oxazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria | Turbidimetric method |

| Anticancer Activity | Induced apoptosis in breast cancer cells (MCF7) | Sulforhodamine B assay |

| Molecular Docking | Suggested strong binding affinity to target proteins involved in cancer progression | Schrodinger software |

Conclusion and Future Directions

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide exhibits promising applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Future research should focus on:

- Conducting comprehensive in vitro and in vivo studies to validate its biological activities.

- Exploring structure-activity relationships to enhance efficacy and reduce toxicity.

- Investigating potential formulations for improved delivery and patient compliance.

This compound represents a valuable addition to the library of oxazole derivatives with potential therapeutic applications in combating drug-resistant pathogens and cancer cells.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene-Containing Oxazole Derivatives

- N-(9H-Purin-6-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (4e): Molecular Formula: C₁₃H₈N₆O₂S Molecular Weight: 312.4 g/mol Key Features: Thiophene substituent at position 5; purine group at position 3. Activity: Competitive xanthine oxidase inhibitor (nanomolar range inhibition constant). The thiophene likely aids in binding via hydrophobic interactions .

- N-(1-cyanopropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS 1311520-64-5): Key Features: Cyanopropyl group instead of acetamidophenyl. Inference: The polar acetamidophenyl group in the target compound may improve aqueous solubility compared to the cyanopropyl substituent .

Oxazole Derivatives with Bulky Substituents

- N-(9H-Purin-6-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: Activity: Most potent xanthine oxidase inhibitor in its class (nanomolar Ki). The bulky tetrahydronaphthalen group enhances hydrophobic binding to the enzyme’s active site . metabolic stability.

Antimicrobial Thiophene Derivatives

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones: Activity: Antibacterial against multidrug-resistant Staphylococcus aureus. The bromothiophene moiety enhances membrane penetration . Relevance: While structurally distinct (quinolone core vs. oxazole), the thiophene’s role in bioactivity underscores its importance in antimicrobial design.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of molecular properties is summarized below:

Structure-Activity Relationship (SAR) Insights

- Thiophene Position: Thiophene at position 5 (common in oxazole and quinolone derivatives) correlates with enhanced bioactivity, likely due to electronic or steric effects .

- Heterocyclic Diversity : Replacement of oxazole with triazole or thiazole (as in –9) alters electronic properties and binding modes, underscoring the oxazole core’s versatility .

Biological Activity

N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data from various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework consisting of an oxazole ring, an acetamidophenyl group, and a thiophene moiety. This combination may contribute to its diverse biological activities.

Biological Activity Overview

-

Anticancer Activity :

- Compounds with oxazole scaffolds have been reported to exhibit potent anticancer properties. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide have demonstrated significant apoptosis-inducing capabilities in cancer cell lines, with compounds showing EC50 values as low as 270 nM in human colorectal DLD-1 cells .

- The presence of the thiophene ring in conjunction with oxazole may enhance the compound's ability to inhibit tumor growth, as seen in similar studies involving thiophene-containing compounds .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Acetamido group | Enhances solubility and bioavailability |

| Thiophene ring | Contributes to antimicrobial and anticancer properties |

| Oxazole ring | Provides metabolic stability and diverse biological activity |

Research has shown that modifications to these structural features can significantly alter the pharmacological profile of the compound.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of various oxazole derivatives in inhibiting tumor growth in xenograft models. The compound exhibited a tumor growth inhibition rate of approximately 63% at a dosage of 50 mg/kg, indicating strong potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiophene-based oxazoles. The findings suggested that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential role in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-acetamidophenyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Cyclocondensation : Reaction of thiophene-2-carboxylic acid derivatives with hydroxylamine to form the oxazole core .

- Amide Coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxazole-3-carboxylic acid moiety to the 4-acetamidophenyl group .

- Optimization : Critical parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the oxazole and thiophene rings (e.g., δ 8.2–8.5 ppm for oxazole protons, δ 7.1–7.4 ppm for thiophene protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 357.08 g/mol) .

- X-ray Crystallography : For unambiguous structural determination; SHELXL software is recommended for refinement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with modifications to the thiophene (e.g., 3-thienyl vs. 2-thienyl) or acetamidophenyl groups (e.g., halogen substitution). Compare bioactivity using standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins like kinases or cytochrome P450 enzymes .

- Data Table :

| Analog | Modification | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|---|

| Parent | None | 12.3 ± 1.2 | Kinase X |

| A | Thiophene→Furan | >100 | Kinase X |

| B | Acetamido→Nitro | 45.7 ± 3.1 | Kinase X |

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate initial findings using alternative methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .

- Dose-Response Curves : Ensure consistent compound purity (>95% by HPLC) and use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Verification : Re-examine crystal structures or NMR assignments to rule out isomerism or impurities .

Q. What strategies are effective for evaluating the compound’s therapeutic potential in preclinical models?

- Methodological Answer :

- In Vitro Screening : Prioritize targets linked to its structural analogs (e.g., tyrosine kinases for oxazole-thiophene hybrids) .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (HEK293 cell line) .

- In Vivo Models : Use xenograft mice for anticancer activity or murine infection models for antimicrobial efficacy. Monitor pharmacokinetics (plasma t₁/₂ via LC-MS/MS) .

Q. What crystallographic approaches are optimal for resolving the compound’s 3D structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.